Hydrogen‑Bond Donor Count and Lipophilicity: Target vs. Des‑Hydroxy Analog
The target compound possesses two hydrogen‑bond donors (the carbamate N–H and the primary alcohol O–H), while the closest des‑hydroxy analog, tert‑butyl (2‑methoxy‑2‑methylpropyl)carbamate (CAS 1311254‑74‑6), has only one (the carbamate N–H). This structural difference lowers the XLogP3 from 1.4 (des‑hydroxy analog) to 0.3 (target), indicating substantially greater hydrophilicity [1][2].
| Evidence Dimension | Hydrogen‑bond donor count and computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | HBD = 2, XLogP3 = 0.3 |
| Comparator Or Baseline | tert-Butyl (2-methoxy-2-methylpropyl)carbamate (CAS 1311254-74-6): HBD = 1, XLogP3 = 1.4 |
| Quantified Difference | ΔHBD = +1; ΔXLogP3 = –1.1 units |
| Conditions | Computed by Cactvs/XLogP3 3.0 (PubChem release 2021–2024) |
Why This Matters
Higher HBD count and lower XLogP3 predict better aqueous solubility and may reduce non‑specific binding in biochemical assays, influencing both assay reproducibility and formulation development.
- [1] PubChem Compound Summary for CID 155819413, tert-butyl N-(3-hydroxy-2-methoxy-2-methylpropyl)carbamate. https://pubchem.ncbi.nlm.nih.gov/compound/155819413 View Source
- [2] PubChem Compound Summary for CID 71744310, tert-Butyl (2-methoxy-2-methylpropyl)carbamate. https://pubchem.ncbi.nlm.nih.gov/compound/71744310 View Source
